Risvodetinib

c-Abl inhibition biochemical potency Parkinson's disease

Risvodetinib (also known as IkT-148009) is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of the non-receptor Abelson tyrosine kinases c-Abl1 and c-Abl2/Arg. It has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of Parkinson's disease.

Molecular Formula C33H34N8O2
Molecular Weight 574.7 g/mol
CAS No. 2031185-00-7
Cat. No. B12391595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisvodetinib
CAS2031185-00-7
Molecular FormulaC33H34N8O2
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C
InChIInChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39)
InChIKeyADGOPPKEIZXKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risvodetinib (CAS 2031185-00-7) for Parkinson's Research: c-Abl Inhibitor Procurement Baseline


Risvodetinib (also known as IkT-148009) is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of the non-receptor Abelson tyrosine kinases c-Abl1 and c-Abl2/Arg. It has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of Parkinson's disease [1]. The compound demonstrates an IC50 of 33 nM against c-Abl1 and 14 nM against c-Abl2/Arg in biochemical assays, representing a 20-fold improvement in potency over its chemical progenitor, imatinib [2][3].

Why Generic c-Abl Inhibitor Substitution Fails for Parkinson's Research: The Risvodetinib Differentiation Case


The c-Abl inhibitor class contains diverse chemical entities originally developed for oncology applications, such as imatinib, nilotinib, and bosutinib. These legacy agents suffer from critical limitations for neurodegeneration research: poor blood-brain barrier (BBB) penetration (with brain-to-plasma ratios as low as 1% for nilotinib [1]) and off-target inhibition of receptor tyrosine kinases like c-Kit and PDGFRα/β, which drive dose-limiting toxicities [2]. Risvodetinib was specifically engineered to overcome these barriers through a distinct chemical scaffold, achieving high human exposure and a refined selectivity profile that limits inhibition of c-Kit and PDGFR [3]. Consequently, substituting risvodetinib with a generic, oncology-derived c-Abl inhibitor compromises both target engagement in the CNS and the safety margin required for chronic neurodegenerative disease models [4].

Risvodetinib: A Quantitative Evidence Guide for Scientific Procurement & Experimental Selection


c-Abl1 Biochemical Potency: 20-Fold Improvement Over the Parent Compound Imatinib

Risvodetinib exhibits significantly enhanced biochemical potency against c-Abl1 compared to the first-generation Abl inhibitor imatinib. While imatinib inhibits c-Abl with an IC50 of approximately 660 nM [1], risvodetinib demonstrates an IC50 of 33 nM [2]. This 20-fold increase in potency is a direct result of the compound's optimized chemical structure, which is a derivative of imatinib [3].

c-Abl inhibition biochemical potency Parkinson's disease

Human Phase 2 Safety & Tolerability: Placebo-Like Adverse Event Profile at 12 Weeks

In a 12-week, randomized, double-blind, placebo-controlled Phase 2a trial ('the 201 Trial') involving 137 participants with untreated Parkinson's disease, risvodetinib demonstrated a safety and tolerability profile indistinguishable from placebo. The average number of adverse events per person and the fraction of participants experiencing at least one treatment-emergent adverse event were similar between the risvodetinib and placebo groups across all tested doses (50 mg, 100 mg, and 200 mg once daily) [1]. Notably, 95% of enrolled participants completed the 12-week dosing regimen, and the side-effect profile was reported as comparable to placebo [2]. This is in stark contrast to many oncology-derived c-Abl inhibitors, where side effects are often driven by potent inhibition of c-Kit and PDGFRα/β [3].

clinical safety Parkinson's disease c-Abl inhibitor

Biomarker Evidence of Target Engagement: First-Ever Reduction of α-Synuclein Pathology in a Phase 2 PD Trial

In an exploratory analysis of the Phase 2 '201 Trial', risvodetinib demonstrated a treatment- and dose-dependent reduction in phosphorylated alpha-synuclein deposition in cutaneous nerves, as measured by skin biopsy in a subgroup of 36 consenting subjects [1]. This is the first time an experimental treatment has shown a reduction in alpha-synuclein pathology, the widely recognized underlying cause of Parkinson's disease, in a human clinical trial [2]. While other c-Abl inhibitors like nilotinib have shown pre-clinical effects on α-synuclein [3], this human biomarker data provides a direct, quantitative link between risvodetinib exposure and target engagement in patients.

α-synuclein biomarker Parkinson's disease

Human Pharmacokinetics & Brain Penetration: High Exposure and Dose-Proportional PK

Risvodetinib exhibits dose-proportional pharmacokinetics in humans, with approximately linear Cmax and AUC0-inf between 12.5 mg and 200 mg single doses, and no distinction in exposure between healthy volunteers and Parkinson's patients [1]. Importantly, exposures at each dose were reported to be 'high relative to other drugs in the same kinase inhibitor class' [2], with subsequent reports indicating that risvodetinib's human exposure is 'two-fold to 200-fold higher than any c-Abl inhibitor currently approved for human use' [3]. This high systemic exposure, coupled with the compound's engineered brain-penetrant properties, addresses the critical limitation of poor CNS bioavailability observed with other c-Abl inhibitors (e.g., nilotinib brain-to-plasma ratio of 1% [4]).

pharmacokinetics CNS penetration c-Abl inhibitor

Selectivity Profile: Limited Inhibition of Off-Target Kinases c-Kit and PDGFR

Risvodetinib was designed as a selective c-Abl inhibitor with 'limited inhibition of other members of the Abl-kinase family, namely c-Kit or PDGFRa/b' [1]. This selectivity is a critical differentiator, as many side effects associated with the broader c-Abl inhibitor class (e.g., myelosuppression, fluid retention, GI toxicities) arise from their propensity to potently inhibit the receptor tyrosine kinases c-Kit and PDGFRα/β [2]. While risvodetinib's exact IC50 values for c-Kit and PDGFR have not been publicly disclosed, the compound's demonstrated placebo-like safety profile in 12-week human trials strongly supports its superior selectivity compared to multi-targeted agents like nilotinib or bosutinib [3].

kinase selectivity off-target effects c-Abl inhibitor

Best Research and Industrial Application Scenarios for Risvodetinib (CAS 2031185-00-7)


In Vivo Preclinical Models of Parkinson's Disease Requiring High CNS Exposure

Risvodetinib's engineered brain-penetrant properties and high human exposure profile [1] make it the optimal choice for in vivo Parkinson's disease models (e.g., α-synuclein preformed fibril models, transgenic models) where achieving robust CNS target engagement is paramount. Its dose-proportional pharmacokinetics allow for reliable translation of exposure levels from preclinical species to humans [2], facilitating the design of pharmacologically relevant dosing regimens.

Translational Studies Aiming to Validate α-Synuclein Reduction as a Biomarker

Given that risvodetinib is the first c-Abl inhibitor to demonstrate a reduction in α-synuclein pathology in a human clinical trial [1], it is uniquely suited for studies focused on the relationship between c-Abl inhibition and α-synuclein clearance. Researchers can leverage this human biomarker data to design more predictive preclinical experiments and to benchmark their own in vitro or in vivo α-synuclein assays against a compound with established clinical biomarker activity [2].

Longitudinal Safety and Chronic Dosing Studies in Neurodegeneration Models

The robust, placebo-like safety profile demonstrated in a 12-week human Phase 2 trial [1] strongly supports the use of risvodetinib in long-term preclinical studies where minimizing off-target toxicities is critical. Unlike older c-Abl inhibitors burdened by c-Kit/PDGFR-driven side effects [2], risvodetinib's improved selectivity profile reduces the likelihood that chronic dosing will introduce confounding morbidities or limit study duration.

Benchmarking Novel c-Abl Inhibitors in Biochemical and Cellular Assays

With its well-characterized IC50 of 33 nM against c-Abl1 [1] and 20-fold greater potency than imatinib [2], risvodetinib serves as an ideal reference standard for screening new c-Abl inhibitors. Its defined biochemical and cellular activity provides a consistent benchmark for comparing potency, selectivity, and efficacy in Parkinson's disease-relevant assays, ensuring experimental reproducibility across research programs.

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